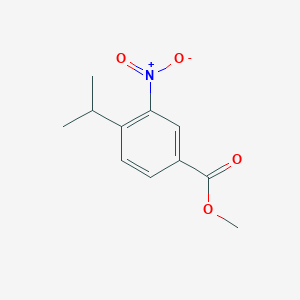

methyl 3-nitro-4-(propan-2-yl)benzoate

Description

Methyl 3-nitro-4-(propan-2-yl)benzoate (IUPAC name: methyl 3-nitro-4-(isopropyl)benzoate) is a nitro-substituted aromatic ester characterized by a methyl ester group at the 1-position, a nitro group at the 3-position, and an isopropyl group at the 4-position of the benzene ring (Fig. 1). The compound is synthesized via multi-step reactions involving nitration, esterification, and functional group coupling. For example, derivatives of this compound, such as methyl 3-((1-(dimethylamino)propan-2-yl)oxy)-4-nitrobenzoate (49a), are prepared using 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol under specific conditions (DMF, 40°C, 12 h) . The nitro group confers strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution or reduction, while the isopropyl group introduces steric bulk, influencing solubility and crystallinity. Applications include its role as a precursor in synthesizing bioactive molecules, such as benzothiazole derivatives for pharmaceutical research .

Properties

IUPAC Name |

methyl 3-nitro-4-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(2)9-5-4-8(11(13)16-3)6-10(9)12(14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHWVGYCBUCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-(propan-2-yl)benzoate typically involves the nitration of 4-isopropylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the meta position relative to the carboxyl group. The resulting 4-isopropyl-3-nitrobenzoic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and esterification steps are optimized for large-scale production, with careful control of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 3-nitro-4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-isopropyl-3-nitrobenzoic acid and methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Reduction: 4-Isopropyl-3-amino-benzoic acid methyl ester.

Substitution: Various substituted esters depending on the nucleophile.

Hydrolysis: 4-Isopropyl-3-nitrobenzoic acid and methanol.

Scientific Research Applications

methyl 3-nitro-4-(propan-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-(propan-2-yl)benzoate depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, with the nitro and ester groups playing key roles in binding and activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Methyl 3-Nitro-4-(Propan-2-yl)benzoate and Analogous Benzoate Esters

Key Observations :

- Electronic Effects: The nitro group in this compound increases electrophilicity at the aromatic ring, facilitating reactions like reduction (e.g., to amines, as in 49b ). Analogues with amino or piperazinyl groups (e.g., I-6230 ) exhibit enhanced hydrogen-bonding capacity, impacting solubility and biological activity.

- Steric Effects : Bulky substituents (e.g., isopropyl in the target compound vs. butoxy chains in ) reduce crystallinity but improve lipid solubility, affecting bioavailability.

Key Observations :

- Esterification : this compound is synthesized via nucleophilic acyl substitution, whereas TiCl₃-mediated reactions (e.g., ) enable ketone coupling.

- Purification : Flash chromatography (PE/EtOAc) is common for nitro-substituted benzoates due to moderate polarity .

Physicochemical Properties

Key Observations :

- Melting Points : Derivatives with rigid structures (e.g., crystalline nitro-ketones ) exhibit higher melting points than flexible analogues.

- Solubility : Nitro groups enhance polarity, improving solubility in polar aprotic solvents (DMF, DMSO) .

Reactivity and Functionalization

- Nitro Reduction: The nitro group in this compound is reducible to an amine (e.g., 49b ), analogous to ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) .

- Ester Hydrolysis : Under basic conditions (LiOH, THF/H₂O), the methyl ester hydrolyzes to a carboxylic acid, similar to ethyl benzoate derivatives .

Biological Activity

Methyl 3-nitro-4-(propan-2-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a nitro group and an isopropyl substituent on the benzoate ring. Its molecular formula is , and it possesses properties that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, as well as certain Gram-negative strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in the inflammatory response.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with various biological targets:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular signaling pathways.

- Ester Group : Hydrolysis of the ester bond can release benzoic acid derivatives, which are known for their antimicrobial and anti-inflammatory activities .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of microorganisms. The results are summarized in Table 1:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data indicates that the compound has varying degrees of effectiveness against different bacteria, with higher resistance observed in Gram-negative strains compared to Gram-positive ones .

Anti-inflammatory Activity Assessment

Another study investigated the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings are presented in Table 2:

| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| This compound (10 µM) | 250 | 150 |

The results indicate a significant reduction in pro-inflammatory cytokine production upon treatment with the compound, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.